molecular formula C9H12IN B2518578 2-iodo-N-(propan-2-yl)aniline CAS No. 76465-01-5

2-iodo-N-(propan-2-yl)aniline

Cat. No. B2518578
CAS RN: 76465-01-5
M. Wt: 261.106
InChI Key: LEQFLIHYPJQSFX-UHFFFAOYSA-N
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Description

2-Iodo-N-(propan-2-yl)aniline is a chemical compound that is part of the aniline family, characterized by a substitution pattern that includes an iodine atom and an isopropyl group attached to the aniline ring. The presence of the iodine atom makes it a versatile intermediate for various chemical transformations due to its reactivity.

Synthesis Analysis

The synthesis of substituted anilines, such as 2-iodo-N-(propan-2-yl)aniline, can be achieved through various methods. One approach involves the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen without an external photosensitizer, leading to the formation of formamides . Another method includes the iodine-mediated aromatization of 2-cyclohexenones to iodo-N-arylanilines in a one-pot synthesis, which is highly regioselective and requires the presence of a directing group .

Molecular Structure Analysis

The molecular structure of substituted anilines can exhibit interesting features such as slow Ar-N bond rotation, which allows for the isolation of enantiomeric or diastereoisomeric atropisomers . The crystal structure of related compounds, like N-cyano-N-prop-2-ynyl-aniline, shows that despite expectations, the propynyl group may not form strong intermolecular interactions, but rather weak and long contacts .

Chemical Reactions Analysis

Substituted anilines can undergo various chemical reactions. For instance, 2-iodoanilides with branched N-substituents can demonstrate enantiomeric stability, allowing them to be resolved by HPLC or by forming diastereoisomeric derivatives . Additionally, the iodine-mediated one-pot intramolecular decarboxylation domino reaction can be used to access functionalized 2-(1,3,4-oxadiazol-2-yl)anilines with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted anilines can be influenced by the substituents on the aniline ring. For example, the introduction of a substituent like the 2-[(2E)-1-methyl-2-buten-1-yl] group can significantly improve the solubility of the resulting polymer in organic solvents . The electrical conductivity and electrochemical properties of these compounds can also vary depending on the substituents and the synthesis method .

Scientific Research Applications

Synthesis and Isomerization Studies

  • Synthesis of Hexahydrocarbazoles and Tetrahydroquinolines: The compound has been used in the synthesis of 1-iodo-1,2,3,4,4a,9a-hexahydrocarbazoles, which isomerize into 3-iodo-2,4-propano-1,2,3,4-tetrahydroquinolines (Gataullin et al., 2002).

Supramolecular Aggregation Studies

  • Different Patterns of Supramolecular Aggregation: 2-Iodo-N-(3-nitrobenzyl)aniline, a related compound, demonstrates unique patterns of molecular aggregation through various intermolecular interactions, highlighting the structural versatility of similar compounds (Glidewell et al., 2002).

Photophysical and Optical Studies

  • Optical Investigations for Applications: A study on 2-iodo aniline has highlighted its remarkable third-order nonlinearity, suggesting potential use in optical limiting applications due to its strong photophysical properties (George et al., 2021).

Chemical Polymerization and Conductivity

  • Chemical Polymerization with Halogen-Substituted Anilines: Research on chemical copolymerization of aniline with halogen-substituted anilines, including 2-iodoaniline, shows how the electrical conductivity of polymers is affected, underscoring the importance of such compounds in materials science (Neoh et al., 1990).

Crystallographic Studies

  • Crystal Structure Analysis: Studies on similar compounds such as N-(nitrobenzylidene)iodoanilines have revealed solvent-dependent polymorphism, contributing to the understanding of the crystalline behavior of such compounds (Ferguson et al., 2005).

properties

IUPAC Name

2-iodo-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQFLIHYPJQSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(propan-2-yl)aniline

CAS RN

76465-01-5
Record name 2-iodo-N-(propan-2-yl)aniline
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